molecular formula C14H19N3O3S B5341927 N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5341927
M. Wt: 309.39 g/mol
InChI Key: KVWZWOUIDRUHJP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with ethyl, methyl, and sulfonamide groups, as well as an ethoxyphenyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the condensation of hydrazine with a β-diketone. The resulting pyrazole is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group. The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyrazole intermediate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, such as those using lithium aluminum hydride, can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl moiety, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Its potential pharmacological activities, such as anti-inflammatory and anticancer properties, are of interest for drug development.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxyphenyl and pyrazole moieties may interact with hydrophobic pockets within proteins, further modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can be compared with other sulfonamide-containing compounds, such as:

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

    Sulfamethoxazole: An antibiotic used in combination with trimethoprim to treat bacterial infections.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfonamides. Its combination of an ethoxyphenyl group with a pyrazole ring and sulfonamide functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-4-17-11(3)14(10-15-17)21(18,19)16-12-6-8-13(9-7-12)20-5-2/h6-10,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWZWOUIDRUHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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